![molecular formula C26H32N4O5 B2454309 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 921924-63-2](/img/structure/B2454309.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.
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Scientific Research Applications
Molecular Modelling and Biological Activity
Research into bisnaphthalimide derivatives, including compounds with structural similarities to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide", has shown growth-inhibitory properties against human carcinoma cells. Molecular modelling studies of these compounds indicate their potential as DNA topoisomerase II inhibitors, demonstrating significant cytotoxicity and ability to induce apoptosis in cancer cells through caspases activation (Filosa et al., 2009).
Antituberculosis and Cytotoxicity Studies
The synthesis of 3-heteroarylthioquinoline derivatives has been explored for their in vitro activity against Mycobacterium tuberculosis. Some derivatives exhibited significant activity against the tuberculosis bacteria without toxic effects on mammalian cell lines, highlighting their therapeutic potential (Chitra et al., 2011).
Anticancer Agents
Tetrahydroisoquinoline derivatives have been investigated for their anticancer properties. These compounds, including those structurally related to the specified chemical, have shown potent cytotoxicity against various cancer cell lines, further supporting the relevance of these molecular frameworks in the development of new anticancer drugs (Redda et al., 2010).
Metabolic Pathway Engineering
Efforts to reconstitute metabolic pathways for the synthesis of plant alkaloids in microorganisms have led to significant advances. For example, engineering Saccharomyces cerevisiae to produce benzylisoquinoline alkaloids demonstrates the potential of synthetic biology in producing complex natural compounds, which may include derivatives similar to the chemical (Fossati et al., 2014).
Neuroprotective Studies
Research into tetrahydroisoquinoline derivatives also touches on neuroprotection, particularly concerning Parkinson's disease. Endogenous compounds structurally related to the specified chemical have been explored for their neuroprotective effects, offering insights into potential treatments for neurodegenerative diseases (Kotake et al., 2005).
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5/c1-29-8-2-3-18-15-19(4-6-21(18)29)22(30-9-11-33-12-10-30)17-27-25(31)26(32)28-20-5-7-23-24(16-20)35-14-13-34-23/h4-7,15-16,22H,2-3,8-14,17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFVKRZQLOVFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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